4-(Octylsulfanyl)benzonitrile
Description
4-(Octylsulfanyl)benzonitrile is a benzonitrile derivative featuring an octylsulfanyl (-S-C₈H₁₇) substituent at the para position of the benzene ring. The sulfanyl group acts as a weak electron donor due to sulfur’s lower electronegativity compared to oxygen, while the nitrile group contributes to polarity and reactivity.
Properties
CAS No. |
153199-19-0 |
|---|---|
Molecular Formula |
C15H21NS |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
4-octylsulfanylbenzonitrile |
InChI |
InChI=1S/C15H21NS/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11H,2-7,12H2,1H3 |
InChI Key |
HIKQLIMXFLPESL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations
- 4-(Methylsulfonyl)benzonitrile (): Substituted with a methylsulfonyl (-SO₂CH₃) group. The sulfonyl moiety is strongly electron-withdrawing, increasing polarity and acidity compared to the electron-donating octylsulfanyl group.
- 4-(4-Bromo-1-methyl-1H-imidazol-5-yl)benzonitrile derivatives (): Contain a brominated imidazole ring instead of an alkylsulfanyl chain. These structures are tailored for medicinal chemistry applications, such as NSD2-PWWP1 inhibition.
- 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile (): Features bulky aromatic substituents (phenoxazine and carbazole), designed for thermally activated delayed fluorescence (TADF) in OLEDs.
Molecular Weight and Solubility
Chemical Reactivity and Electronic Properties
- Octylsulfanyl Group: The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions.
- Methylsulfonyl Group : Electron-withdrawing properties enhance electrophilicity at the benzene ring, making it reactive in nucleophilic aromatic substitution reactions .
- Imidazole Derivatives : Brominated imidazole rings enable cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in ’s synthesis protocols .
- TADF Compounds : Bulky aromatic substituents in ’s derivatives promote twisted intramolecular charge-transfer (TICT) states, critical for efficient OLED emission .
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